4-Methoxybenzoyl isothiocyanate
Overview
Description
4-Methoxybenzoyl isothiocyanate is an organic compound with the molecular formula C9H7NO2S and a molecular weight of 193.222 g/mol . It is characterized by the presence of a methoxy group (-OCH3) attached to the benzoyl ring and an isothiocyanate group (-N=C=S) attached to the carbonyl carbon. This compound is known for its reactivity and is used in various chemical and biological applications.
Mechanism of Action
Mode of Action
Some studies suggest that it may damage the cell morphology and membrane integrity in a dose-dependent manner . This suggests that the compound interacts with its targets, leading to changes in cell structure and function.
Result of Action
Some studies suggest that it may inhibit the proliferation of a variety of cancer cells .
Biochemical Analysis
Biochemical Properties
They often form covalent bonds with these molecules, which can alter their function .
Cellular Effects
Other isothiocyanates have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Isothiocyanates are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Isothiocyanates are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Isothiocyanates can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Isothiocyanates can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxybenzoyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzoyl chloride with potassium thiocyanate in the presence of a base such as pyridine . The reaction proceeds as follows:
4-Methoxybenzoyl chloride+KSCN→4-Methoxybenzoyl isothiocyanate+KCl
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybenzoyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Reactions are typically carried out in solvents such as dichloromethane or acetonitrile.
Catalysts: Bases like pyridine or triethylamine are often used to facilitate the reactions.
Major Products Formed:
Thiourea Derivatives: Reaction with primary amines forms thiourea derivatives.
Isothiocyanate Adducts: Addition reactions with alcohols or thiols form corresponding adducts.
Scientific Research Applications
4-Methoxybenzoyl isothiocyanate has a wide range of applications in scientific research:
Biology: It is employed in the study of enzyme inhibition and protein modification due to its ability to react with amino groups in proteins.
Comparison with Similar Compounds
4-Methoxybenzyl isothiocyanate: Similar in structure but with a benzyl group instead of a benzoyl group.
Phenyl isothiocyanate: Lacks the methoxy group and has a simpler structure.
Benzyl isothiocyanate: Contains a benzyl group instead of a methoxybenzoyl group.
Uniqueness: 4-Methoxybenzoyl isothiocyanate is unique due to the presence of both a methoxy group and an isothiocyanate group, which confer distinct reactivity and properties. The methoxy group can influence the electronic properties of the benzoyl ring, affecting the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
4-methoxybenzoyl isothiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-8-4-2-7(3-5-8)9(11)10-6-13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVJYGOHGKVXJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168370 | |
Record name | 4-Methoxybenzoyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16778-84-0 | |
Record name | 4-Methoxybenzoyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016778840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxybenzoyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16778-84-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 4-Methoxybenzoyl isothiocyanate in the context of the provided research?
A: this compound is primarily utilized as a building block for synthesizing thiourea derivatives. These derivatives are created by reacting this compound with various amines, including primary amines, secondary amines, and diamines [, , ]. The synthesized compounds are then investigated for potential biological activities, such as antibacterial and antioxidant properties.
Q2: How is this compound characterized in the research papers?
A2: Researchers employed several spectroscopic techniques to confirm the identity and purity of the synthesized this compound and its derivatives. These include:
- Mass Spectrometry: Used to determine the molecular weight of the compounds. For instance, the mass spectra of the methoxybenzoylthiourea amino acid derivatives showed a molecular ion peak [M]+ at m/z 312, consistent with the calculated molecular weight [].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR were utilized to analyze the structure of the synthesized compounds. Specific peaks corresponding to distinct functional groups, such as OCH3, C=S-NH, and C=O-NH, were identified and analyzed [, ].
- Infrared (IR) Spectroscopy: IR spectra were used to identify the functional groups present in the molecules by analyzing their characteristic vibrational frequencies [, ].
- UV-Vis Spectroscopy: UV-Vis spectra provided information about the electronic transitions within the molecules, offering insights into their structure and properties [].
Q3: The research mentions synthesizing thiourea derivatives with potential antioxidant activity. Can you elaborate on this aspect?
A: One study [] investigated the antioxidant activity of several synthesized thiourea derivatives using the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging method. This method assesses the ability of a compound to donate hydrogen atoms or electrons to neutralize the DPPH radical, a stable free radical. The study revealed that one particular derivative (compound 8) exhibited the highest antioxidant activity compared to other derivatives. The researchers attributed this enhanced activity to structural features within the molecule.
Q4: Were any computational studies performed on this compound or its derivatives in the context of this research?
A: Yes, one study employed molecular docking simulations to understand the potential inhibitory activity of the synthesized thiourea derivatives against the enzyme urease []. Autodock software was used to dock the compounds into the active site of Bacillus pasteurii urease (PDB ID: 4ubp). The study highlighted that compound 7 showed the best docking score and potential inhibitory activity, followed by compounds 5 and 6. This finding suggests that the presence of two thiourea moieties in the compound structure might be crucial for enhanced inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.